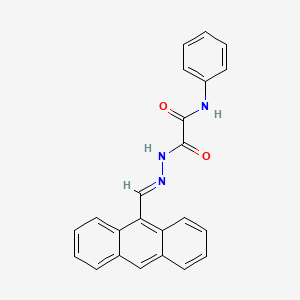

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide

Description

2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is a hydrazone-oxamide hybrid compound characterized by a central oxamide backbone (N-phenylacetamide) linked to an anthracenylmethylene hydrazine moiety. The compound’s molecular formula is C24H19N3O2, with a molecular weight of 381.43 g/mol (exact mass: 381.1477). Its SMILES notation is CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42, and it exhibits a planar geometry due to the anthracene ring system .

Properties

CAS No. |

356097-29-5 |

|---|---|

Molecular Formula |

C23H17N3O2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N'-[(E)-anthracen-9-ylmethylideneamino]-N-phenyloxamide |

InChI |

InChI=1S/C23H17N3O2/c27-22(25-18-10-2-1-3-11-18)23(28)26-24-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H,(H,25,27)(H,26,28)/b24-15+ |

InChI Key |

KPZOUYNXQNIIIH-BUVRLJJBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by the reaction with phenylacetamide. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis

-

Amide Hydrolysis : The acetamide group can undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield a carboxylic acid and aniline .

-

Hydrazone Hydrolysis : The hydrazone linkage may hydrolyze under acidic conditions, regenerating the carbonyl group and releasing hydrazine .

Oxidation

-

Hydrazone Oxidation : The hydrazone group could oxidize to form azo compounds (–N=N– → –N=N–), though specific reagents (e.g., KMnO₄) and conditions would require optimization.

Reduction

-

Hydrazone Reduction : Reduction of the hydrazone linkage (e.g., using NaBH₄) might yield a diamine intermediate.

Electrophilic Aromatic Substitution

-

The anthracene moiety’s aromaticity may enable Friedel-Crafts alkylation or acylation, though steric hindrance from substituents could reduce reactivity.

Structural Comparisons and Reactivity

Computational and Biological Studies

While no direct data exists for this compound, related studies highlight:

-

DFT Calculations : Used to analyze electrostatic potential surfaces and bonding modes in similar nickel complexes .

-

Molecular Docking : Applied to study interactions with tyrosine kinase domains, suggesting potential for biological targeting .

Challenges and Optimization

Scientific Research Applications

- Antitumor Properties : Research indicates that derivatives of anthracene-based compounds exhibit antitumor activity. For instance, a study highlighted the interaction of anthrahydrazone complexes with DNA, suggesting potential use as antitumor agents due to their intercalative binding properties .

- DNA Binding : The compound has shown high intercalative binding ability with calf thymus DNA (ct-DNA), outperforming traditional DNA intercalators like ethidium bromide. This property is crucial for developing new cancer therapies, as effective DNA binding can inhibit cancer cell proliferation .

- Cytotoxicity : While some studies report limited cytotoxic effects against certain cancer cell lines, the findings indicate that modifications to enhance lipophilicity could improve cellular uptake and efficacy .

Medicinal Chemistry Applications

The structural characteristics of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide make it a candidate for further development in medicinal chemistry:

- Lead Compound Development : Its chemical structure can serve as a scaffold for synthesizing new derivatives with enhanced biological activities. The exploration of structure-activity relationships (SAR) is vital in identifying more potent analogs.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. Investigating the antimicrobial potential of this compound could lead to new treatments for infections .

Synthetic Applications

The compound can also be utilized as a building block in organic synthesis:

- Synthesis of Complex Molecules : By serving as an intermediate, it can facilitate the creation of more complex organic compounds, particularly those with potential pharmaceutical applications.

Case Studies

- DNA Interaction Studies : A study evaluated the binding affinity of anthrahydrazone complexes to DNA and their subsequent cytotoxic effects on tumor cells. Results indicated that while some complexes showed promising binding capabilities, their cytotoxicity was not as significant as anticipated, prompting further investigation into structural modifications to enhance activity .

- Antimicrobial Evaluations : Related studies on structurally similar compounds have shown promising results in inhibiting bacterial and fungal strains, suggesting that derivatives of this compound may exhibit similar antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide involves its interaction with DNA through intercalation. The anthracene moiety inserts between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is similar to that of other DNA-intercalating agents used in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of oxamide-hydrazone derivatives with variations in the aromatic substituents. Key structural analogues include:

Physicochemical Properties

- Melting Points : The anthracene derivative exhibits a higher melting point (>250°C) compared to chlorobenzylidene analogues (240–266°C), attributed to stronger van der Waals forces from the anthracene system .

- Solubility: Anthracene derivatives are less soluble in polar solvents (e.g., water, ethanol) due to increased hydrophobicity, whereas pyridyl or hydroxy-substituted analogues (e.g., 7k) show improved solubility .

- Collision Cross-Section (CCS) : Predicted CCS values for the anthracene derivative ([M+H]+: 191.9 Ų ) are higher than smaller analogues, reflecting its larger molecular surface area .

Spectroscopic and Analytical Data

- IR Spectroscopy : All compounds show NH (3250–3300 cm⁻¹) and C=O (1660–1670 cm⁻¹) stretches. Anthracene derivatives exhibit additional aromatic C=C vibrations (1600–1450 cm⁻¹) .

- NMR : The anthracene proton signals (δ 7.5–8.5 ppm) are distinct from benzylidene analogues (δ 7.0–7.8 ppm), with downfield shifts due to ring current effects .

Stability and Reactivity

- Thermal Stability : Anthracene derivatives are thermally stable up to 300°C, whereas nitro-substituted analogues (e.g., 514219-43-3 ) decompose at lower temperatures (~200°C) due to nitro group instability .

- Hydrolytic Stability : The hydrazone linkage in anthracene derivatives resists hydrolysis under physiological conditions, unlike furan-substituted analogues (e.g., 357411-93-9 ), which degrade faster due to heterocyclic ring reactivity .

Biological Activity

The compound 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.45 g/mol. The structure features an anthracene moiety linked to a hydrazine group, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized hydrazones, including those similar to this compound, it was found that these compounds displayed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL , suggesting potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of hydrazone derivatives have also been a focus of research. A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The results demonstrated that these compounds could induce apoptosis in cancer cells, with IC50 values indicating effective dose-response relationships .

Case Study 1: Antitumor Activity

In a specific case study involving the compound's analogs, it was demonstrated that certain derivatives exhibited selective antitumor activity against human pancreatic cancer cell lines. The MTT assay revealed significant cytotoxicity, with some compounds showing over 70% inhibition at concentrations as low as 10 µM .

Case Study 2: Mechanistic Insights

Another investigation provided mechanistic insights into the anticancer activity of hydrazone derivatives. It was shown that these compounds could inhibit ribonucleotide reductase (RR), an essential enzyme for DNA synthesis in cancer cells. The binding affinity of these compounds to RR was characterized through kinetic assays, revealing competitive inhibition patterns .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-2-oxo-N-phenylacetamide?

The synthesis typically involves a multi-step procedure:

- Step 1 : Oxidation of anthracene to 9,10-anthraquinone derivatives using oxidizing agents like HNO₃ or K₂Cr₂O₇ in acidic conditions .

- Step 2 : Formation of the hydrazinyl intermediate by reacting anthraquinone with hydrazine hydrate under reflux in ethanol .

- Step 3 : Condensation with phenylacetic acid derivatives. For example, reacting the hydrazinyl intermediate with 2-chloro-N-phenylacetamide in a toluene/water mixture under reflux, monitored by TLC (hexane:ethyl acetate, 9:1) .

- Purification : Recrystallization using methanol or ethanol to isolate the final product .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

- FT-IR : Confirms the presence of C=O (amide I band, ~1650–1680 cm⁻¹) and N–H (hydrazine, ~3200–3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns protons and carbons in the anthracene, phenyl, and hydrazinyl moieties. For example, anthracene aromatic protons appear as multiplets at δ 7.5–8.5 ppm .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N percentages (e.g., C: ~70%, H: ~4%, N: ~10%) .

- TLC : Monitors reaction progress using hexane:ethyl acetate (9:1) as the mobile phase .

Basic: What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ calculations .

- DNA Binding Studies : UV-Vis titration with calf thymus DNA to calculate binding constants (Kb) using the Benesi-Hildebrand equation .

Advanced: How can reaction yields be optimized during hydrazinyl-oxoacetamide synthesis?

- Solvent System : Use toluene:water (8:2) to enhance solubility and phase separation .

- Catalysts : Add a catalytic amount of p-toluenesulfonic acid (PTSA) to accelerate condensation .

- Reaction Monitoring : Employ real-time HPLC-MS to detect intermediates and adjust reaction time dynamically .

- Temperature Control : Maintain reflux at 100°C for 4–6 hours to ensure completion without side reactions .

Advanced: What strategies are used to resolve contradictions in reported biological activities?

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell line passages) to minimize variability .

- Purity Verification : Use HPLC (C18 column, acetonitrile:water gradient) to confirm compound purity >98% before testing .

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to validate target interactions (e.g., DNA topoisomerase II) and compare results across studies .

Advanced: How does coordination with transition metals enhance the compound’s functionality?

- Synthesis of Metal Complexes : React the compound with Ni(II) or Co(II) salts in ethanol under nitrogen to form octahedral complexes. Confirm geometry via magnetic susceptibility and UV-Vis spectra (d-d transitions at ~500–600 nm) .

- Enhanced Bioactivity : Metal complexes often show improved DNA cleavage (gel electrophoresis) and antimicrobial activity (e.g., 2–4x lower MIC vs. free ligand) due to increased lipophilicity and redox activity .

- DFT Studies : Analyze electronic structure (e.g., HOMO-LUMO gaps) to correlate with experimental reactivity .

Basic: What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.